Technical Monograph: (4-Fluorophenyl)trimethoxysilane
Technical Monograph: (4-Fluorophenyl)trimethoxysilane
The following technical guide provides an in-depth analysis of (4-Fluorophenyl)trimethoxysilane, structured for researchers and drug development professionals.
CAS Number: 53883-61-7 Molecular Formula: C₉H₁₃FO₃Si Molecular Weight: 216.28 g/mol [1][2]
Executive Summary
(4-Fluorophenyl)trimethoxysilane is an organosilane coupling agent characterized by a fluorinated aromatic ring bonded to a hydrolyzable trimethoxysilyl group. It serves as a critical building block in two primary domains: materials science , where it imparts hydrophobicity and chemical resistance to inorganic surfaces via self-assembled monolayers (SAMs), and organic synthesis , specifically as a transmetallation reagent in Palladium-catalyzed Hiyama cross-coupling reactions. This guide details its physicochemical properties, synthesis protocols, mechanistic pathways, and applications in drug development and surface engineering.
Physicochemical Profile
| Property | Specification |
| CAS Number | 53883-61-7 |
| IUPAC Name | (4-Fluorophenyl)trimethoxysilane |
| Appearance | Colorless to pale yellow liquid |
| Purity Grade | Typically ≥ 95% (GC) |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Hydrolyzes in water |
| Sensitivity | Moisture sensitive (Store under inert atmosphere) |
| Refractive Index | ~1.46 (Estimated based on structural analogs) |
| Density | ~1.1 g/mL (Estimated) |
Synthesis & Preparation
The synthesis of (4-Fluorophenyl)trimethoxysilane is primarily achieved via a Grignard reaction, ensuring the selective attachment of the fluorophenyl moiety to the silicon center without over-alkylation.
Validated Synthesis Protocol
Reference: Adapted from organosilicon synthesis methodologies [1].
Reagents:
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1-Bromo-4-fluorobenzene[3]
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Magnesium turnings (activated)
-
Tetramethyl orthosilicate (Si(OMe)₄) - Used in excess to prevent di-substitution
-
Anhydrous Diethyl Ether (Et₂O) or THF
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.7 equiv) with iodine crystals. Add 1-Bromo-4-fluorobenzene (1.0 equiv) dropwise in anhydrous Et₂O to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (4-Fluorophenyl)magnesium bromide.
-
Silylation: Cool the Grignard reagent to room temperature. In a separate vessel, cool a solution of Si(OMe)₄ (3.0 equiv) in Et₂O to -5 °C.
-
Addition: Slowly cannulate the Grignard reagent into the silane solution over 45 minutes. Critical: Low temperature and excess silane prevent the formation of bis(4-fluorophenyl)dimethoxysilane.
-
Work-up: Warm to room temperature and stir overnight. Quench with inert filtration (to remove Mg salts) rather than aqueous workup to prevent premature hydrolysis. Remove solvent in vacuo.[3]
-
Purification: Distill the crude residue under reduced pressure to obtain the pure product as a colorless liquid.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow via Grignard reagent, highlighting critical temperature control points.
Mechanistic Functionality
Understanding the hydrolysis and condensation kinetics is vital for both surface modification and cross-coupling applications.
Hydrolysis & Condensation Mechanism
When used for surface modification, the methoxy groups (-OCH₃) act as leaving groups.
-
Hydrolysis: In the presence of moisture and a catalyst (acid or base), methoxy groups convert to silanols (-Si-OH).
-
Condensation: Silanol groups react with hydroxyls on the substrate surface (e.g., Silica-OH) or with neighboring silanols to form a stable siloxane (Si-O-Si) network.
Causality in Application: The 4-fluorophenyl group does not participate in this reaction; it remains pendant, orienting away from the surface to provide the "fluorine effect" (hydrophobicity and π-π stacking potential).
Mechanistic Pathway Diagram
Figure 2: Hydrolysis-Condensation pathway for surface grafting. The fluorophenyl moiety remains intact.
Applications in Research & Drug Development
Palladium-Catalyzed Hiyama Cross-Coupling
(4-Fluorophenyl)trimethoxysilane is a valuable organometallic reagent. Unlike boronic acids (Suzuki coupling), organosilanes are non-toxic and stable.
-
Reaction: It couples with aryl halides or pseudohalides to form biaryl structures.
-
Utility: Used to synthesize fluorinated biaryl scaffolds common in pharmaceutical agents (e.g., enzyme inhibitors). The fluorine atom improves metabolic stability and lipophilicity of the final drug candidate [2].
-
Example: Synthesis of aryl dithiocarbamates via Copper-promoted coupling [3].
Surface Engineering & Chromatography
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Stationary Phases: Used to functionalize silica gel for HPLC columns. The "Fluoro-Phenyl" phase offers unique selectivity for separating polar compounds and positional isomers (e.g., nitroaromatics) via π-π interactions and dipole-dipole moments, distinct from standard C18 phases.
-
Microfluidics: Coating glass channels to prevent protein adsorption and control wetting properties.
Experimental Protocol: Surface Silanization
This protocol creates a hydrophobic, fluorinated monolayer on a glass or silica substrate.
Materials:
-
Anhydrous Toluene
-
Glass/Silica substrates (Cleaned with Piranha solution)
-
Oven (110 °C)
Procedure:
-
Activation: Clean substrates thoroughly to expose surface hydroxyl (-OH) groups. Dry at 110 °C for 1 hour.
-
Solution Prep: Prepare a 2% (v/v) solution of the silane in anhydrous Toluene. Optional: Add 1% Triethylamine as a catalyst.
-
Deposition: Immerse the substrate in the solution for 12–24 hours at room temperature under an inert atmosphere (N₂).
-
Why: Long deposition times allow for the formation of an ordered Self-Assembled Monolayer (SAM).
-
-
Washing: Remove substrate and rinse sequentially with Toluene, Ethanol, and DCM to remove physisorbed silanes.
-
Curing: Bake the substrate at 110 °C for 1 hour.
-
Why: Heat drives the condensation reaction, converting hydrogen bonds into covalent Si-O-Si bonds, ensuring coating durability.
-
Safety & Handling
-
Hazard Identification: Causes skin irritation and serious eye irritation.
-
Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon). Moisture sensitive; hydrolysis releases Methanol (toxic/flammable).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
References
-
Stoneley, A. (2018). Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. University of Nottingham ePrints. Link
-
BenchChem. (4-Chlorophenyl)trimethoxysilane Synthesis and Analogous Reactions. Link
-
Frontiers in Chemistry. (2022).[5][6][7] Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents. Link
-
Lead Sciences. (4-Fluorophenyl)trimethoxysilane Product Data. Link
Sources
- 1. 001chemical.com [001chemical.com]
- 2. (4-Fluorophenyl)trimethoxysilane - Lead Sciences [lead-sciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xinnuo1.lookchem.com [xinnuo1.lookchem.com]
- 5. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 7. (4-Chlorophenyl)trimethoxysilane | 35692-30-9 | Benchchem [benchchem.com]
- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 9. (4-Fluorophenyl)trimethoxysilane [myskinrecipes.com]
